3-Hydroxy-3-methyl-2-(2-naphthalen-1-ylethyl)isoindol-1-one
Overview
Description
3-Hydroxy-3-methyl-2-(2-naphthalen-1-ylethyl)isoindol-1-one is a complex organic compound with the molecular formula C21H19NO2. This compound features an isoindoline core substituted with a hydroxy group, a methyl group, and a naphthyl ethyl group. It is a member of the indole derivatives, which are known for their significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-2-(2-naphthalen-1-ylethyl)isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthyl ethylamine with phthalic anhydride to form the isoindoline core, followed by hydroxylation and methylation reactions to introduce the hydroxy and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and purity while reducing reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-2-(2-naphthalen-1-ylethyl)isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly the naphthyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
3-Hydroxy-3-methyl-2-(2-naphthalen-1-ylethyl)isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-2-(2-naphthalen-1-ylethyl)isoindol-1-one involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpyridine: Another hydroxy-substituted indole derivative with different biological activities.
3-Hydroxy-3-methyl-2-(2-naphthalen-1-ylethyl)isoindol-1-one: Similar in structure but with variations in the substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, and naphthyl ethyl groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-hydroxy-3-methyl-2-(2-naphthalen-1-ylethyl)isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-21(24)19-12-5-4-11-18(19)20(23)22(21)14-13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12,24H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHRKJIVIQZAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N1CCC3=CC=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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